molecular formula C16H18N2O2 B8575621 methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate

methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate

Cat. No.: B8575621
M. Wt: 270.33 g/mol
InChI Key: LDWLDRDKNBEKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate is a complex organic compound with a unique structure. It consists of an indan ring system substituted with a dimethyl group and an imidazole ring, which is further functionalized with a carboxylic acid methyl ester group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate typically involves multiple steps:

    Formation of the Indan Ring System: The indan ring system can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Dimethyl Group: The dimethyl group can be introduced via a methylation reaction using reagents such as methyl iodide and a strong base like sodium hydride.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.

    Functionalization with Carboxylic Acid Methyl Ester: The final step involves esterification of the carboxylic acid group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-dimethyl-indan-1-yl)-3H-imidazole-4-carboxylic acid: Lacks the methyl ester group, which may affect its reactivity and biological activity.

    2,2-dimethyl-indan-1-yl-imidazole: Lacks the carboxylic acid methyl ester group, which may influence its solubility and interaction with biological targets.

Uniqueness

methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate is unique due to the presence of both the indan and imidazole rings, as well as the carboxylic acid methyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

methyl 3-(2,2-dimethyl-1,3-dihydroinden-1-yl)imidazole-4-carboxylate

InChI

InChI=1S/C16H18N2O2/c1-16(2)8-11-6-4-5-7-12(11)14(16)18-10-17-9-13(18)15(19)20-3/h4-7,9-10,14H,8H2,1-3H3

InChI Key

LDWLDRDKNBEKMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1N3C=NC=C3C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2 g of sodium nitrite and 17.4 ml of nitric acid are solved in 140 ml of deionisized water. Within 20 min. 28 g of 1-(2,2-dimethyl-indan-1-yl)-2-mercapto-5-imidazolecarboxylic acid methyl ester are added portionwise at a temperature between 30° C. and 50° C. The reaction mixture is treated with conc. aqueous sodium hydroxide solution. Extracting the aqueous phase with chloroform, and evaporating the organic solvent yields 24.2 g of 1-(2,2-dimethyl-indan-1-yl)-5-imidazolecarboxylic acid methyl ester as a colourless product (m.p. 96°-97° C.).
Quantity
2 g
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reactant
Reaction Step One
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17.4 mL
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reactant
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1-(2,2-dimethyl-indan-1-yl)-2-mercapto-5-imidazolecarboxylic acid methyl ester
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28 g
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reactant
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0 (± 1) mol
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140 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2,2-dimethyl-indan-1-ol (3.5 g, 21.6 mmol) in THF (160 mL) is added methyl 4-imidazolecarboxylate (CAS#17325-26-7, 4.1 g, 32.3 mmol), and triphenylphosphine (9.09 g, 34.5 mmol). The reaction is cooled to 0° C. and diisopropyl azodicarboxylate (6.67 mL, 34.5 mmol) is added. After one hour the reaction is diluted with saturated aqueous NaHCO3 and ethyl acetate. The layers are separated and the organic layer is dried with Na2SO4, filtered, and concentrated. The resulting residue is purified by silica gel flash chromatography (ethyl acetate-dichloromethane, 0:1 to 1:1) to provide 3-(2,2-dimethyl-indan-1-yl)-3H-imidazole-4-carboxylic acid methyl ester. HRMS: (ESI) m/z 271.1440 [(M+H)+: Calcd for C16H19N2O2: 271.1447]; 1H NMR (400 MHz, CDCl3) δ ppm 2.60-3.08 (m, 2 H), 3.92 (s, 3 H), 6.25 (s, 1 H), 7.03 (s, 1 H), 7.15-7.46 (m, 4 H), 7.80 (d, J=1.0 Hz, 1 H). The HCl salt of the title compound can be prepared by dissolution in diethyl ether followed by treatment with an excess of 1N HCl in diethyl ether. The resulting heterogeneous solution is concentrated to furnish the HCl salt of 3-(2,2-dimethyl-indan-1-yl)-3H-imidazole-4-carboxylic acid methyl ester.
Quantity
3.5 g
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reactant
Reaction Step One
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4.1 g
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reactant
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9.09 g
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reactant
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Quantity
160 mL
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solvent
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6.67 mL
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reactant
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0 (± 1) mol
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